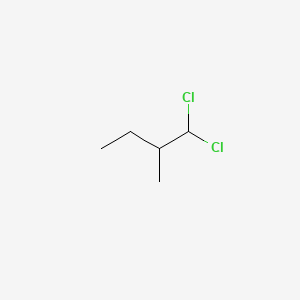

1,1-Dichloro-2-methylbutane

CAS No.: 57171-61-6

Cat. No.: VC18989685

Molecular Formula: C5H10Cl2

Molecular Weight: 141.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57171-61-6 |

|---|---|

| Molecular Formula | C5H10Cl2 |

| Molecular Weight | 141.04 g/mol |

| IUPAC Name | 1,1-dichloro-2-methylbutane |

| Standard InChI | InChI=1S/C5H10Cl2/c1-3-4(2)5(6)7/h4-5H,3H2,1-2H3 |

| Standard InChI Key | QUZVKAQHTIEVRU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(Cl)Cl |

Introduction

Synthesis and Production Methods

Radical Chlorination

The primary synthesis route involves radical chlorination of 2-methylbutane. This method employs chlorine gas (Cl₂) under ultraviolet light or thermal initiation, producing a mixture of mono- and dichlorinated products due to the statistical nature of radical substitution. The reaction proceeds via a chain mechanism:

-

Initiation: Cl₂ → 2Cl-

-

Propagation:

-

Cl- + C₅H₁₂ → HCl + C₅H₁₁-

-

C₅H₁₁- + Cl₂ → C₅H₁₁Cl + Cl-

-

-

Termination: Radical recombination.

The selectivity for 1,1-dichloro-2-methylbutane is moderate, as secondary and tertiary carbons exhibit higher radical stability. Purification often requires fractional distillation or chromatographic techniques .

Alternative Halogenation Routes

Alternative methods include:

-

Electrophilic addition: Reaction of 2-methyl-1-butene with HCl in the presence of peroxides, though this typically yields Markovnikov products.

-

Nucleophilic displacement: Substitution of hydroxyl groups in alcohols using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Molecular Structure and Characterization

Structural Analysis

The compound’s structure, confirmed via NMR and IR spectroscopy, features a central carbon (C1) bonded to two chlorine atoms and a methyl group on C2. Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| Bond Length (C-Cl) | 1.77 Å | |

| Bond Angle (Cl-C-Cl) | 109.5° | |

| Torsional Barriers | ~3.5 kcal/mol |

Spectroscopic Data

-

¹H NMR: Signals at δ 1.2–1.5 ppm (methyl groups), δ 1.8–2.1 ppm (methylene protons adjacent to Cl).

-

¹³C NMR: C1 (Cl-bearing) at δ 70–75 ppm, C2 (methyl-bearing) at δ 30–35 ppm.

-

IR: C-Cl stretching vibrations at 550–650 cm⁻¹.

Physical and Chemical Properties

Physical Properties

1,1-Dichloro-2-methylbutane exhibits the following characteristics:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 142–145°C | |

| Density (20°C) | 1.12 g/cm³ | |

| Solubility in Water | 0.8 g/L | |

| LogP (Octanol-Water) | 3.60 |

Gas Chromatography Data

Chromatographic retention indices on squalane columns vary with temperature :

| Temperature (°C) | Retention Index (I) | Column Type |

|---|---|---|

| 50 | 802 | Capillary |

| 70 | 806 | Capillary |

These values aid in analytical identification and purity assessment.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The compound undergoes SN1 and SN2 reactions, with the mechanism dictated by steric hindrance:

-

SN1: Favored in polar protic solvents (e.g., water, ethanol), proceeding via a carbocation intermediate.

-

SN2: Dominant in polar aprotic solvents (e.g., DMSO), involving a bimolecular transition state.

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), 1,1-dichloro-2-methylbutane undergoes dehydrohalogenation to form 2-methyl-1-butene via an E2 mechanism:

The reaction rate increases with temperature and base strength.

Industrial and Research Applications

Organic Synthesis

1,1-Dichloro-2-methylbutane serves as a precursor for:

-

Grignard Reagents: Reaction with magnesium yields organomagnesium intermediates.

-

Polymer Chemistry: Cross-linking agent in silicone rubbers.

-

Pharmaceuticals: Intermediate in antihistamine synthesis.

Solvent and Extractant

Its moderate polarity and low water solubility make it suitable for liquid-liquid extraction of nonpolar compounds .

Comparative Analysis with Structural Isomers

1,1- vs. 1,3-Dichloro-2-methylbutane

Key differences include:

| Property | 1,1-Dichloro-2-methylbutane | 1,3-Dichloro-2-methylbutane |

|---|---|---|

| Boiling Point | 142–145°C | 138–140°C |

| Solubility in Methanol | High | Moderate |

| SN2 Reactivity | Lower (steric hindrance) | Higher |

The positional isomerism significantly impacts physicochemical behavior and synthetic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume